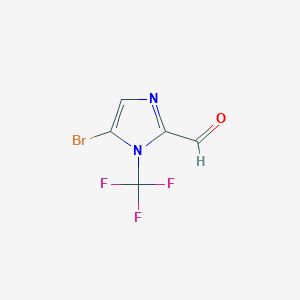
5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde: is a heterocyclic compound that features a bromine atom, a trifluoromethyl group, and an imidazole ring with an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the use of bromine in a solvent mixture of anhydrous dichloromethane and methanol, with methanol acting as a nucleophilic reagent .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. Techniques such as tubular diazotization reaction technology can be employed to prepare intermediates, which are then transformed into the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: 5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carboxylic acid.
Reduction: 5-bromo-1-(trifluoromethyl)-1H-imidazole-2-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: This compound is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: In medicinal chemistry, 5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde is explored for its potential as a pharmacophore in drug design. It has been studied for its antiproliferative and cytotoxic activities against various cancer cell lines .
Industry: The compound is used in the development of advanced materials, including polymers and coatings, where its unique chemical properties can enhance performance characteristics such as thermal stability and resistance to degradation .
Mécanisme D'action
The mechanism by which 5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde exerts its effects is primarily through its interaction with biological macromolecules. The bromine and trifluoromethyl groups can enhance the compound’s ability to bind to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to potential inhibition of enzymatic activity .
Comparaison Avec Des Composés Similaires
Comparison: Compared to similar compounds, 5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde is unique due to the presence of both an imidazole ring and an aldehyde functional groupThe trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .
Propriétés
Formule moléculaire |
C5H2BrF3N2O |
|---|---|
Poids moléculaire |
242.98 g/mol |
Nom IUPAC |
5-bromo-1-(trifluoromethyl)imidazole-2-carbaldehyde |
InChI |
InChI=1S/C5H2BrF3N2O/c6-3-1-10-4(2-12)11(3)5(7,8)9/h1-2H |
Clé InChI |
WJNDBLXQULCZRL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N(C(=N1)C=O)C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


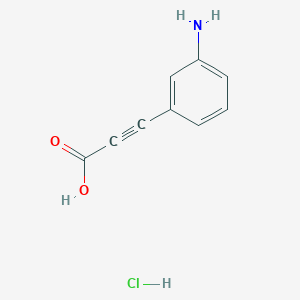
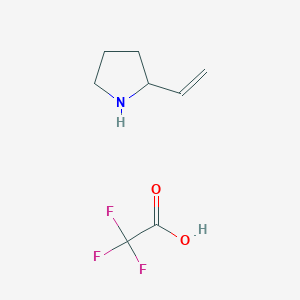
![Methyl5-amino-2-[(dimethylcarbamoyl)sulfanyl]benzoate](/img/structure/B13515863.png)
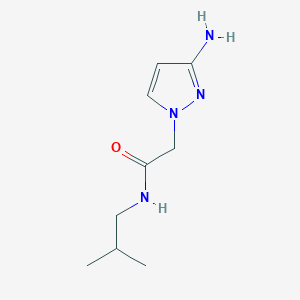


amino}propanoic acid](/img/structure/B13515877.png)

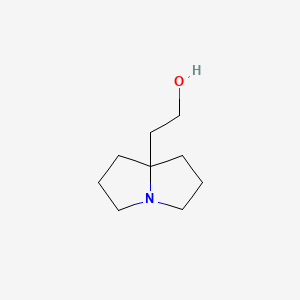
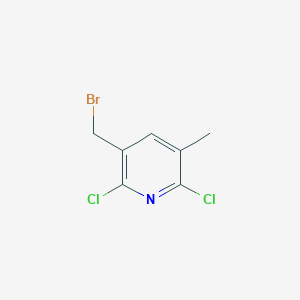
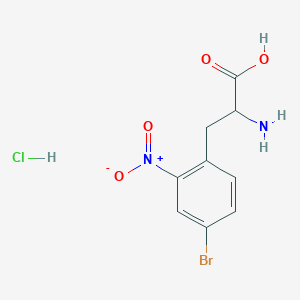
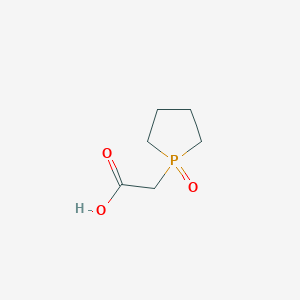
![tert-butyl 1-bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate](/img/structure/B13515919.png)

